Array ( [bid] => 8236547 )
(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide, commonly referred to as Afatinib Impurity C, is a compound that emerges during the synthesis of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor family. This impurity is particularly significant in pharmaceutical contexts, as it can impact the efficacy and safety profiles of the final drug product. The compound is characterized by its complex structure, which includes a quinazoline core, a tetrahydrofuran moiety, and a chloro-fluorophenyl group, contributing to its unique biochemical interactions .
Common reagents include sodium borohydride for reductions and various catalysts for substitution reactions. The reaction conditions often require controlled temperatures and pH levels to ensure desired outcomes .
The reactions can yield various derivatives of Afatinib Impurity C, each exhibiting distinct chemical properties. Advanced analytical techniques such as mass spectrometry and infrared spectroscopy are typically employed to characterize these derivatives.
Afatinib Impurity C primarily interacts with the ErbB family of proteins, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. Its mode of action involves:
The synthesis of Afatinib Impurity C involves several steps:
In industrial settings, these processes are optimized for yield and purity through stringent control measures. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for accurate identification and quantification .
Afatinib Impurity C is primarily studied in the context of drug development for non-small cell lung cancer (NSCLC). Its presence as an impurity necessitates careful monitoring during the production process to ensure drug quality and patient safety. Understanding its properties can also aid in improving synthetic routes for Afatinib itself .
Studies indicate that Afatinib Impurity C interacts with various enzymes and proteins involved in cellular signaling pathways. These interactions can influence the pharmacokinetics and pharmacodynamics of Afatinib, making it essential to study these effects thoroughly during drug formulation processes .
Afatinib Impurity C shares structural similarities with several other compounds used in cancer therapy. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Afatinib | Quinazoline core, multiple substitutions | Irreversible EGFR inhibitor |
| Erlotinib | Quinazoline core with different side chains | Selective EGFR inhibitor |
| Gefitinib | Anilinoquinazoline structure | Reversible EGFR inhibitor |
| Lapatinib | Dual EGFR/HER2 inhibitor | Distinct binding profile |
Afatinib Impurity C's unique combination of functional groups distinguishes it from these compounds, particularly in its irreversible binding nature to the EGFR family, which is critical for its therapeutic action .
The synthesis of Afatinib involves a nitro-reduction step followed by amidation, which are pivotal for impurity generation. During nitro-reduction, the intermediate 4-nitroquinazoline is converted to 4-aminoquinazoline using catalytic hydrogenation or chemical reductants like iron in acidic media. However, incomplete reduction or over-reduction can lead to residual nitro groups or dehalogenated byproducts, which subsequently participate in undesired amidation reactions.
The amidation step introduces the formamide group via reaction with formic acid derivatives. A key challenge lies in the selectivity of this step, as competing reactions with solvents like N,N-dimethylacetamide (DMAc) can generate acetamide impurities. For instance, Kumar et al. identified an acetamide impurity (RRT 0.93) formed via nucleophilic attack of DMAc’s acetate ion on the amidation intermediate. This side reaction is exacerbated by prolonged reaction times or elevated temperatures, necessitating strict control of reaction conditions (Table 1).
Table 1: Comparative Analysis of Amidation Conditions and Impurity Formation
| Condition | Temperature (°C) | Time (h) | Acetamide Impurity (%) |
|---|---|---|---|
| DMAc, Thionyl Chloride | 70 | 4 | 2.1 |
| DMAc, Oxalyl Chloride | 70 | 6 | 4.3 |
| NMP, Thionyl Chloride | 70 | 4 | 0.9 |
Data adapted from Kumar et al.
The tetrahydrofuran-3-yloxy group in the impurity requires stereoselective synthesis to ensure the (S)-configuration. Asymmetric Horner-Wadsworth-Emmons (HWE) reactions and palladium-catalyzed cyclizations are widely employed for constructing chiral tetrahydrofuran rings. For example, HWE reactions using chiral phosphonates yield enantiomerically enriched intermediates, which undergo 5-exo-trig cyclization to form the tetrahydrofuran ring with >98% enantiomeric excess (ee).
Recent advances in microwave-assisted synthesis have reduced reaction times from 12 h to 2 h while maintaining stereochemical fidelity. However, residual catalysts or unreacted starting materials can induce epimerization at the tetrahydrofuran’s C3 position, leading to diastereomeric impurities. To mitigate this, purification via chiral stationary phase chromatography is recommended, achieving ≥99.5% purity for the (S)-enantiomer.
The formamide group in the impurity is introduced via formylation of the primary amine intermediate. Ruthenium(II)-catalyzed reactions using formic acid as a carbonyl source have emerged as a sustainable alternative to traditional formyl chloride methods. In this pathway, formic acid undergoes dehydrogenation to generate CO, which subsequently reacts with the amine to form the formamide group. This method achieves 92% conversion with <1% over-formylation byproducts.
Alternative approaches include enzymatic catalysis using lipases in non-aqueous media. For instance, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transamidation of methyl formate with the amine intermediate, yielding the formamide product with 85% selectivity. However, enzyme denaturation at temperatures >50°C limits scalability, favoring chemical catalysts for industrial applications.
Table 2: Catalytic Systems for Formamide Group Introduction
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Ru(II)/Formic Acid | 4-Aminoquinazoline | 92 | 91 |
| CAL-B/Methyl Formate | 4-Aminoquinazoline | 78 | 85 |
| Pd/C/CO | 4-Aminoquinazoline | 88 | 89 |